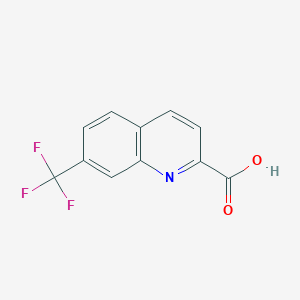

7-(Trifluoromethyl)quinoline-2-carboxylic acid

説明

Significance of Quinoline (B57606) Scaffolds in Medicinal Chemistry and Materials Science

Quinoline, a nitrogen-containing heterocyclic aromatic compound, is a privileged scaffold in medicinal chemistry due to its diverse pharmacological properties nih.govmims.commpg.dewikipedia.orgnih.gov. Quinoline derivatives have been extensively studied for their wide range of biological activities, including antibacterial, antimalarial, anticancer, anti-inflammatory, antiviral, anti-protozoal, antioxidant, and anticonvulsant effects nih.govmims.commpg.denih.govnih.govsigmaaldrich.comfishersci.camims.comontosight.ai. These compounds are crucial building blocks for developing new medications to address various diseases nih.gov. The ability to modify the quinoline nucleus with different substituents contributes to its versatility in drug discovery fishersci.ca.

Beyond medicine, quinoline derivatives also find significant applications in materials science due to their optical and electrical properties mpg.denih.govsigmaaldrich.comontosight.ai. Their utility extends to optoelectronic devices and biological sensors sigmaaldrich.com. The continuous innovation in synthetic strategies for quinoline derivatives, such as multicomponent reactions, further underscores their importance in diverse interdisciplinary areas nih.govontosight.ai.

Importance of Trifluoromethyl (-CF₃) Substitution in Drug Discovery and Chemical Biology

The trifluoromethyl (-CF₃) group is a widely utilized substituent in modern drug design, recognized for its substantial impact on various physicochemical and biological properties of organic compounds fishersci.iewikipedia.orgnih.govsigmaaldrich.comscilit.comuni.lunih.govhmdb.ca. Incorporating the CF₃ group can significantly influence a molecule's lipophilicity, solubility, metabolic stability, molecular conformation, and pKa fishersci.iewikipedia.orgnih.govscilit.comuni.luscitoys.com. This functional group is especially valuable as it can improve metabolic stability due to the high strength of the carbon-fluorine bond and increased oxidative stability fishersci.ieguidetopharmacology.org. The CF₃ moiety can also enhance binding selectivity at enzyme active sites and is often found buried in hydrophobic pockets of enzymes fishersci.ie.

The high electronegativity and small atomic size of fluorine, and consequently the trifluoromethyl group, impart unique properties such as augmenting potency, selectivity, and membrane permeation, leading to improved bioavailability fishersci.iesigmaaldrich.comguidetopharmacology.org. While statistical analysis on methyl-to-trifluoromethyl substitution suggests varied outcomes, in some cases, it can increase biological activity by at least an order of magnitude, particularly when substituted near amino acids like phenylalanine, histidine, and arginine nih.gov. Many essential FDA-approved drugs, such as fluoxetine (B1211875) and lansoprazole, have been rationally designed and developed with the strategic incorporation of the trifluoromethyl group fishersci.iewikipedia.orgsigmaaldrich.comnih.gov.

Contextualization of 7-(Trifluoromethyl)quinoline-2-carboxylic acid within the Broader Quinoline Derivative Landscape

This compound is a chemical compound characterized by a quinoline core substituted with a trifluoromethyl group at the 7-position and a carboxylic acid group at the 2-position. Its molecular formula is C₁₁H₆F₃NO₂, and its molecular weight is 241.17 g/mol metabolomicsworkbench.org.

While specific detailed research findings focusing exclusively on the biological activity of this compound are limited in readily available literature, its structure places it within two highly relevant and well-studied classes of compounds: quinoline carboxylic acids and trifluoromethylated quinoline derivatives. For instance, the parent compound, quinoline-2-carboxylic acid, has demonstrated antidiabetic activity by inhibiting α-glucosidase and α-amylase, and can serve as an intermediate for synthesizing compounds with antiallergic, apoptosis-inducing, or antiproliferative activities chem960.comctdbase.org. Other trifluoromethylated quinoline carboxylic acids, such as 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid, have shown a range of biological activities, including antimicrobial, antifungal, anti-inflammatory, antioxidant, anticancer, and neuroprotective properties fishersci.ca. Similarly, 4-hydroxy-7-(trifluoromethyl)quinoline-2-carboxylic acid is noted for its potential in pharmacology and medicinal chemistry uni.lu.

The synthesis of quinoline carboxylic acids typically involves various chemical reactions, including condensation reactions, such as the Pfitzinger condensation and Gould-Jacobs procedure, or multicomponent reactions nih.govchem960.comuni.lucenmed.com. The introduction of the trifluoromethyl group often involves specific fluorination processes or radical trifluoromethylation techniques fishersci.iehmdb.cafishersci.cafishersci.fi.

The inherent properties of the quinoline scaffold combined with the modulatory effects of the trifluoromethyl group suggest that this compound holds potential for similar diverse applications in chemical biology and drug discovery. Its precise chemical properties are summarized below:

Table 1: Key Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₆F₃NO₂ | metabolomicsworkbench.orguni.lu |

| Molecular Weight | 241.17 g/mol | metabolomicsworkbench.orguni.lu |

| TPSA | 50.19 | metabolomicsworkbench.org |

| LogP | 2.9518 | metabolomicsworkbench.org |

| H-Acceptors | 2 | metabolomicsworkbench.org |

| H-Donors | 1 | metabolomicsworkbench.org |

| Rotatable Bonds | 1 | metabolomicsworkbench.org |

Research Gaps and Future Directions for this compound Studies

Despite the extensive research on quinoline derivatives and trifluoromethylated compounds, specific detailed studies focusing on this compound itself are not widely documented. This gap highlights a significant area for future academic exploration.

Future research should aim to:

Elucidate Specific Biological Activities: While inferring potential activities from its parent classes is possible, dedicated biological screening of this compound is necessary to identify its unique pharmacological profile. This would involve investigating its inhibitory or agonistic effects on specific biological targets, enzymes, or pathways.

Optimize Synthetic Pathways: Exploring efficient and scalable synthetic routes for this compound, potentially employing green chemistry principles, could facilitate its broader research and potential industrial applications.

Structure-Activity Relationship (SAR) Studies: Investigating how modifications to the quinoline ring, the position of the trifluoromethyl group, or the carboxylic acid functionality affect the compound's properties and activities would be crucial. This includes exploring bioisosteric replacements and conformational analysis to understand its molecular interactions.

Advanced Material Science Applications: Beyond medicinal chemistry, detailed studies on its optical, electrical, or other material properties could uncover novel applications in advanced materials.

The comprehensive investigation of this compound promises to contribute valuable insights to the fields of medicinal chemistry and materials science, leveraging the established advantages of its foundational chemical motifs.

Structure

3D Structure

特性

IUPAC Name |

7-(trifluoromethyl)quinoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F3NO2/c12-11(13,14)7-3-1-6-2-4-8(10(16)17)15-9(6)5-7/h1-5H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJSASPCHJPRAQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=N2)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30608119 | |

| Record name | 7-(Trifluoromethyl)quinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30608119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092304-95-4 | |

| Record name | 7-(Trifluoromethyl)quinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30608119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 7 Trifluoromethyl Quinoline 2 Carboxylic Acid and Its Derivatives

Strategies for Quinoline (B57606) Ring Formation

The construction of the core quinoline heterocycle is achievable through several classic named reactions. These methods typically involve the condensation and cyclization of substituted anilines with carbonyl compounds or their equivalents. The choice of strategy often depends on the desired substitution pattern on the final quinoline product.

Gould-Jacobs Procedure in Trifluoromethylquinoline Synthesis

The Gould-Jacobs reaction is a versatile method for preparing 4-hydroxyquinoline (B1666331) derivatives, which can be further functionalized. wikipedia.org The synthesis begins with the condensation of an aniline (B41778) with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate. This is followed by a thermally induced cyclization to form the 4-hydroxyquinoline-3-carboxylate ester. Subsequent hydrolysis and decarboxylation yield the 4-hydroxyquinoline. wikipedia.org

For the synthesis of a 7-(trifluoromethyl)quinoline (B1331143) precursor, the reaction would utilize 3-(trifluoromethyl)aniline (B124266) as the starting material. The key steps are:

Condensation: 3-(Trifluoromethyl)aniline reacts with diethyl ethoxymethylenemalonate, where the amino group displaces the ethoxy group to form an anilidomethylenemalonate intermediate. wikipedia.org

Cyclization: The intermediate undergoes a thermal intramolecular cyclization. This 6-electron cyclization process results in the formation of ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate. wikipedia.org

Saponification and Decarboxylation: The ester is hydrolyzed to a carboxylic acid, which is then decarboxylated upon heating to yield 4-hydroxy-7-(trifluoromethyl)quinoline. wikipedia.org

While this method directly yields a 4-hydroxy derivative, further chemical transformations would be necessary to obtain the 2-carboxylic acid target.

| Reactant 1 | Reactant 2 | Key Step | Intermediate/Product |

| 3-(Trifluoromethyl)aniline | Diethyl ethoxymethylenemalonate | Condensation & thermal cyclization | Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate |

Conrad-Limpach Synthesis for Quinoline Derivatives

The Conrad-Limpach synthesis involves the reaction of anilines with β-ketoesters. wikipedia.org Depending on the reaction temperature, it can yield either 4-hydroxyquinolines (at lower temperatures, kinetic control) or 2-hydroxyquinolines (at higher temperatures, thermodynamic control). quimicaorganica.org The reaction proceeds through the formation of a Schiff base intermediate, which then cyclizes. wikipedia.orgjptcp.com

The synthesis of a 4-hydroxy-7-(trifluoromethyl)quinoline derivative via this method would involve:

Reaction of 3-(trifluoromethyl)aniline with a β-ketoester like ethyl acetoacetate.

Heating the resulting enamine intermediate (Schiff base tautomer) to approximately 250 °C to induce cyclization, which yields the 4-hydroxyquinoline product. wikipedia.org

This method is primarily used for the synthesis of 4-quinolones and requires high temperatures for the cyclization step. synarchive.com

| Reactant 1 | Reactant 2 | Condition | Primary Product |

| 3-(Trifluoromethyl)aniline | Ethyl acetoacetate | ~250 °C | 4-Hydroxy-2-methyl-7-(trifluoromethyl)quinoline |

Knorr Quinoline Synthesis and its Relevance to Carboxylic Acid Derivatives

The Knorr quinoline synthesis is a classic method that converts β-ketoanilides into 2-hydroxyquinolines (2-quinolones) under strong acidic conditions, typically using sulfuric acid. synarchive.comwikipedia.org The reaction is an intramolecular electrophilic aromatic substitution. wikipedia.org

The relevance to quinoline-2-carboxylic acid synthesis lies in the transformation of the resulting 2-hydroxyquinoline. A potential pathway is:

β-Ketoanilide Formation: 3-(Trifluoromethyl)aniline is reacted with a β-ketoester (e.g., ethyl acetoacetate) at higher temperatures (around 140 °C) to favor the formation of the β-ketoanilide. wikipedia.org

Knorr Cyclization: The isolated β-ketoanilide is treated with concentrated sulfuric acid to induce cyclization, yielding 4-methyl-7-(trifluoromethyl)quinolin-2-one. wikipedia.org

Conversion to Carboxylic Acid: The 2-quinolone can be converted into a 2-chloroquinoline. This can then undergo further reactions, such as cyanation followed by hydrolysis, to introduce the carboxylic acid group at the 2-position.

| Reactant | Condition | Intermediate | Final Product (after further steps) |

| β-ketoanilide of 3-(trifluoromethyl)aniline | Concentrated H₂SO₄ | 2-Hydroxyquinoline derivative | Quinoline-2-carboxylic acid derivative |

Friedländer Synthesis and its Application in Quinoline Carboxylic Acid Preparation

The Friedländer synthesis is one of the most direct and versatile methods for preparing quinolines. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. wikipedia.orgjk-sci.com The reaction can be catalyzed by acids or bases. wikipedia.orgorganic-chemistry.org

This approach offers a straightforward route to 7-(trifluoromethyl)quinoline-2-carboxylic acid by reacting 2-amino-4-(trifluoromethyl)benzaldehyde (B12870) with pyruvic acid.

Condensation: The amino group of the benzaldehyde (B42025) reacts with the keto group of pyruvic acid.

Cyclodehydration: The intermediate undergoes an intramolecular condensation and subsequent dehydration (cyclodehydration) to form the quinoline ring directly, with the carboxylic acid group already in place at the 2-position. organicreactions.orgrsc.org

This method's primary advantage is its convergence and the direct installation of the desired carboxylic acid functionality.

| Reactant 1 | Reactant 2 | Catalyst | Product |

| 2-Amino-4-(trifluoromethyl)benzaldehyde | Pyruvic acid | Acid or Base | This compound |

Introduction of the Trifluoromethyl Group

While the syntheses described above typically start with a precursor already containing the trifluoromethyl group (e.g., 3-(trifluoromethyl)aniline), it is also important to understand the methods for introducing this functionality onto a molecule.

Deoxygenative Fluorination of Carboxylic Acids with Sulfur Tetrafluoride

Deoxygenative fluorination is a process that converts carbonyls or carboxylic acids into geminal difluorides or trifluoromethyl groups, respectively. Sulfur tetrafluoride (SF₄) is a potent reagent for this transformation, although it is a toxic gas and requires specialized handling.

The reaction converts a carboxylic acid group (-COOH) into a trifluoromethyl group (-CF₃). For instance, if one were to start with quinoline-7-carboxylic acid, treatment with SF₄ would yield 7-(trifluoromethyl)quinoline. The general transformation is as follows:

R-COOH + SF₄ → R-CF₃ + SOF₂ + HF

This method is a powerful tool for introducing a CF₃ group but is not used to synthesize the carboxylic acid moiety of the target compound. Rather, it would be used to create the trifluoromethyl substituent on a precursor molecule before the quinoline ring is formed or on the quinoline ring itself if it bore a carboxylic acid at the 7-position. More modern and easier-to-handle reagents, such as DAST (diethylaminosulfur trifluoride), can also be used for similar transformations under milder conditions. nih.gov

Displacement of Halogens (Bromine/Iodine) by in situ Generated Trifluoromethylcopper (B1248711)

A primary strategy for introducing the trifluoromethyl (CF3) group at the 7-position of the quinoline ring involves a copper-mediated cross-coupling reaction. This method, often referred to as trifluoromethylation, typically uses a 7-haloquinoline (specifically 7-bromo- or 7-iodoquinoline) as the starting material. The key reagent is a trifluoromethylcopper species, "[CuCF3]", which is generated in situ.

This transformation is a practical approach for constructing the C-CF3 bond due to the high reactivity, low cost, and broad functional group compatibility of copper catalysts. The reaction proceeds by displacing the halogen atom (Br or I) on the quinoline ring with the CF3 group. Various sources can be used to generate the active trifluoromethylating agent in the presence of a copper(I) salt, such as copper(I) iodide (CuI). Common trifluoromethyl sources include trimethyl(trifluoromethyl)silane (TMSCF3), sodium trifluoroacetate (B77799) (CF3CO2Na), and electrophilic reagents like Umemoto's or Togni's reagents. The fluoride-induced cross-coupling of aryl halides with trifluoromethyltrialkylsilanes in the presence of Cu(I) salts under mild conditions is an effective method for producing the corresponding trifluoromethylated products.

Mechanistic Insights into Trifluoromethylation Reactions

The mechanism of copper-mediated trifluoromethylation of aryl halides, including haloquinolines, is complex and can proceed through multiple pathways. A central, highly reactive species is believed to be a ligandless or solvent-ligated trifluoromethylcopper(I), [CuCF3]. nih.gov

Two predominant mechanistic cycles are often proposed:

Radical Pathway: This mechanism can be initiated by a single electron transfer (SET) from a Cu(I) species to the trifluoromethyl source (e.g., Umemoto's reagent) to generate a trifluoromethyl radical (CF3•). This radical can then react with the copper(I) catalyst to form a Cu(II)CF3 species. Concurrently, an aryl radical can be generated from the haloquinoline. The coupling of the aryl radical with the Cu(II)CF3 complex yields the final trifluoromethylated quinoline and regenerates the Cu(I) catalyst. scispace.comnih.gov In some variations, particularly those analogous to Sandmeyer reactions, a Cu(I)CF3 species transfers an electron to an aryl diazonium salt, generating an aryl radical that then combines with a Cu(II)CF3 intermediate. scispace.comnih.gov

Organometallic Pathway (Oxidative Addition/Reductive Elimination): In this pathway, the in situ generated [CuCF3] intermediate reacts directly with the 7-haloquinoline. This is proposed to proceed via an oxidative addition of the aryl-halide bond to the Cu(I) center, forming a transient Cu(III) intermediate. This high-valent copper species then undergoes reductive elimination to form the C(aryl)-CF3 bond and the Cu(I) halide, thus completing the catalytic cycle. nih.gov

Studies have shown that intermediates such as [Cu(CF3)2]⁻ and [Cu(CF3)(I)]⁻ are generally not highly reactive on their own, but in the presence of excess CuI, the more reactive [CuCF3] species is generated, which drives the reaction forward. nih.gov

Formation of the Carboxylic Acid Moiety

Once the 7-(trifluoromethyl)quinoline core is established, the next crucial step is the introduction of the carboxylic acid group at the 2-position. This can be achieved through several synthetic routes, primarily via the carbonylation of organometallic intermediates or the oxidation of suitable precursors.

Carbonylation of Organolithium or Organomagnesium Intermediates

A well-established method for forming carboxylic acids from aryl halides is through the generation of an organometallic intermediate, followed by quenching with carbon dioxide (CO2). This process can be applied to a precursor such as 2-bromo-7-(trifluoromethyl)quinoline.

The two main approaches are:

Via an Organolithium Reagent: The 2-bromoquinoline (B184079) derivative can undergo a lithium-halogen exchange, typically by treatment with an alkyllithium reagent like n-butyllithium at low temperatures, to form 2-lithio-7-(trifluoromethyl)quinoline. This highly reactive organolithium species is a potent nucleophile.

Via a Grignard Reagent: Alternatively, the 2-bromoquinoline can be reacted with magnesium metal (Mg) in an ethereal solvent like tetrahydrofuran (B95107) (THF) to form the corresponding Grignard reagent, 2-(bromomagnesio)-7-(trifluoromethyl)quinoline. masterorganicchemistry.com

In both cases, the resulting organometallic compound is then treated with solid carbon dioxide (dry ice), which acts as an electrophile. The nucleophilic carbon at the 2-position of the quinoline ring attacks the carbon of CO2. A subsequent acidic workup protonates the resulting carboxylate salt to yield the final product, this compound. nih.gov This general transformation provides a direct and efficient route to the desired carboxylic acid. nih.gov

Oxidation Reactions for Carboxylic Acid Formation from Quinoline Derivatives

An alternative pathway to the carboxylic acid involves the oxidation of a precursor where the 2-position of the quinoline ring is substituted with a group that can be oxidized, most commonly a methyl group. The starting material for this route would be 2-methyl-7-(trifluoromethyl)quinoline.

The methyl group, being at a benzylic-like position, can be oxidized to a carboxylic acid using strong oxidizing agents. Common reagents for this transformation include:

Potassium Permanganate (B83412) (KMnO4): Hot, alkaline potassium permanganate is a classic and effective reagent for oxidizing alkyl side chains on aromatic rings to carboxylic acids. researchgate.net

Nickel Peroxide: The oxidation of methylquinolines to their corresponding carboxylic acids can also be achieved with reagents like nickel peroxide in an aqueous basic solution. acs.org

Care must be taken with reaction conditions, as harsh oxidation can potentially lead to the degradation of the quinoline ring system itself. researchgate.net The reaction typically proceeds by converting the 2-methyl group first to an aldehyde and then to the carboxylic acid.

Derivatization Strategies for this compound

The carboxylic acid group of this compound is a versatile functional handle that allows for the synthesis of a wide array of derivatives, most notably esters and amides.

Esterification and Amidation Reactions of the Carboxylic Acid Group

The conversion of this compound into its ester and amide derivatives is crucial for modifying its physicochemical properties.

Esterification: The formation of esters is typically achieved via the Fischer esterification method. This involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H2SO4), and heating the mixture. The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is often used, or water is removed as it is formed.

Amidation: Amide synthesis generally requires activation of the carboxylic acid, as direct reaction with an amine is often slow and inefficient. A common and highly effective method involves a two-step, one-pot procedure:

Activation: The carboxylic acid is first converted to a more reactive acyl chloride. This is accomplished by treating the acid with a chlorinating agent, most commonly thionyl chloride (SOCl2) or oxalyl chloride.

Coupling: The resulting 7-(trifluoromethyl)quinoline-2-carbonyl chloride is then reacted directly with a primary or secondary amine (or an alcohol for ester synthesis) to form the corresponding amide (or ester).

Modern direct coupling methods that avoid the isolation of the acyl chloride are also widely used. These involve treating a mixture of the carboxylic acid and the amine with a coupling agent. Reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or boron-based reagents like B(OCH2CF3)3 can facilitate direct amide bond formation under mild conditions.

The following table summarizes representative conditions for the derivatization of quinoline carboxylic acids.

| Derivative Type | Reagents | Key Conditions | Reference |

|---|---|---|---|

| Ester | Alcohol (R-OH), H₂SO₄ (catalyst) | Heat/Reflux | |

| Amide (via Acyl Chloride) | 1. SOCl₂ 2. Amine (R-NH₂) | Step 1: Reflux Step 2: Stir at room temp. | |

| Amide (Direct Coupling) | Amine (R-NH₂), B(OCH₂CF₃)₃ | MeCN, 80-100 °C | |

| Amide (Direct Coupling) | Amine (R-NH₂), HBTU, Hünig's base | Room Temperature, 1-2 h |

Synthesis of Hydrazide and Oxadiazole Derivatives

The carboxylic acid moiety at the 2-position of this compound is a prime site for derivatization into hydrazides and subsequently into 1,3,4-oxadiazoles, a class of heterocycles known for a range of biological activities. ajchem-a.comijper.org The synthetic pathway is generally straightforward and efficient.

The process typically begins with the conversion of the carboxylic acid into a more reactive species, such as an acid chloride or an ester. ajchem-a.comresearchgate.net The most common method involves reacting the carboxylic acid with thionyl chloride (SOCl₂) to yield the corresponding acyl chloride. ajchem-a.com This highly reactive intermediate is then treated with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) to form 7-(trifluoromethyl)quinoline-2-carbohydrazide. ajchem-a.comresearchgate.net

The resulting carbohydrazide (B1668358) is a key intermediate for the synthesis of 1,3,4-oxadiazole (B1194373) derivatives. acs.org Cyclization can be achieved through various methods. A common approach involves reacting the hydrazide with carbon disulfide (CS₂) in an alkaline medium, which, after acidification, yields the corresponding 5-thiol-1,3,4-oxadiazole derivative. ajchem-a.com Alternatively, dehydrative cyclization of N'-acyl- or N'-aroylhydrazides, formed by reacting the hydrazide with acid chlorides or anhydrides, can be accomplished using reagents like phosphorus oxychloride (POCl₃) to afford 2,5-disubstituted 1,3,4-oxadiazoles. nih.govnih.gov

Table 1: General Synthetic Scheme for Hydrazide and Oxadiazole Derivatives

| Step | Reactant(s) | Reagent(s) | Product |

|---|---|---|---|

| 1 | This compound | Thionyl chloride (SOCl₂) | 7-(Trifluoromethyl)quinoline-2-carbonyl chloride |

| 2 | 7-(Trifluoromethyl)quinoline-2-carbonyl chloride | Hydrazine hydrate (N₂H₄·H₂O) | 7-(Trifluoromethyl)quinoline-2-carbohydrazide |

| 3a | 7-(Trifluoromethyl)quinoline-2-carbohydrazide | Carbon disulfide (CS₂), KOH | 2-(5-Thio-1,3,4-oxadiazol-2-yl)-7-(trifluoromethyl)quinoline |

| 3b | 7-(Trifluoromethyl)quinoline-2-carbohydrazide, RCOCl | 1. Pyridine 2. POCl₃ | 2-(5-Alkyl/Aryl-1,3,4-oxadiazol-2-yl)-7-(trifluoromethyl)quinoline |

Synthesis of Mannich Bases and Schiff Bases

Derivatives of this compound can also be converted into Mannich bases and Schiff bases, which are important pharmacophores in drug design. ajchem-a.comnih.gov

Mannich Bases: The synthesis of Mannich bases typically proceeds from the amide or hydrazide derivative of the parent carboxylic acid. hakon-art.com For example, 7-(trifluoromethyl)quinoline-2-carboxamide can serve as the substrate containing an active hydrogen atom. The Mannich reaction is a three-component condensation involving the substrate, formaldehyde, and a primary or secondary amine. nih.gov The reaction results in the aminomethylation of the substrate, replacing an active hydrogen on the amide nitrogen with a substituted aminomethyl group. hakon-art.com

Schiff Bases: Schiff bases are synthesized by the condensation of a primary amino group with an aldehyde or a ketone. researchgate.net Starting from this compound, the corresponding carbohydrazide is a common precursor. ajchem-a.comacs.org The terminal -NH₂ group of the hydrazide readily reacts with various aromatic or heterocyclic aldehydes in a suitable solvent, often with catalytic acid, to form the corresponding N'-benzylidene-carbohydrazide, which is a Schiff base. acs.org These compounds are valuable intermediates for the synthesis of other heterocyclic systems. ajchem-a.com

Reaction Mechanism Elucidation

Understanding the reaction mechanisms underlying the synthesis and functionalization of this compound and its derivatives is crucial for optimizing reaction conditions and controlling product outcomes.

Investigations of Key Intermediates in Synthetic Pathways

The synthesis of derivatives from this compound proceeds through several key, often isolable, intermediates.

Acyl Chlorides and Carbohydrazides: In the formation of hydrazide and oxadiazole derivatives, the acyl chloride is a critical, highly reactive intermediate formed by treating the carboxylic acid with thionyl chloride. ajchem-a.com Its reaction with hydrazine hydrate leads to the stable and isolable 7-(trifluoromethyl)quinoline-2-carbohydrazide. researchgate.netacs.org This carbohydrazide serves as the direct precursor for subsequent cyclization reactions. ajchem-a.com

Thiosemicarbazides: When the carbohydrazide is reacted with ammonium (B1175870) thiocyanate, a thiosemicarbazide (B42300) intermediate is formed, which can then be cyclized under basic conditions to yield triazole-3-thione derivatives. acs.org

Imine Intermediates: The synthesis of the quinoline ring itself, for instance via the Doebner reaction, involves the formation of an imine (a Schiff base) from the reaction of an aniline with an aldehyde. nih.gov This imine intermediate then reacts with pyruvic acid in a series of steps to form the final quinoline-4-carboxylic acid product. nih.gov Similarly, the formation of Schiff base derivatives from the carbohydrazide proceeds via condensation with an aldehyde.

Regioselectivity Control in Functionalization Reactions

Regioselectivity is a paramount concern when performing reactions directly on the quinoline ring, such as electrophilic aromatic substitution or C-H functionalization. The position of new substituents is heavily influenced by the electronic properties of the groups already present on the ring.

The 7-(trifluoromethyl)quinoline system is particularly interesting in this regard. The trifluoromethyl (CF₃) group at the C7-position is a powerful electron-withdrawing group, which deactivates the benzene (B151609) portion of the quinoline ring towards electrophilic substitution. This deactivation is most pronounced at the ortho (C6, C8) and para (C5) positions relative to the CF₃ group.

Influence of the CF₃ Group: The strong inductive effect of the CF₃ group directs the regioselectivity of certain reactions. For example, in the catalyst-free synthesis of 7-aminoquinolines, the presence of a trifluoromethyl group on a 1,3-diketone reactant directs the initial nucleophilic addition and subsequent condensation to yield a single regioisomeric product. nih.gov This directing effect can be leveraged to control the outcome of functionalization reactions on the quinoline core.

C-H Functionalization: In palladium-catalyzed direct C-H arylation reactions, the regioselectivity can be complex. While functionalization often occurs at positions ortho to the directing group, unique regioselectivity has been observed in some quinoline systems. For instance, C8-H direct arylation has been reported, suggesting that coordination of the catalyst to the quinoline nitrogen can direct functionalization to specific sites. nih.gov For 8-substituted quinolines, remote C-H halogenation can occur selectively at the C5-position. rsc.org The electronic influence of the C7-CF₃ group would be expected to play a significant role in directing such transformations, potentially favoring substitution at the C5 position due to the deactivation of the C6 and C8 positions.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 7-(Trifluoromethyl)quinoline-2-carbonyl chloride |

| 7-(Trifluoromethyl)quinoline-2-carbohydrazide |

| 2-(5-Thio-1,3,4-oxadiazol-2-yl)-7-(trifluoromethyl)quinoline |

| 2-(5-Alkyl/Aryl-1,3,4-oxadiazol-2-yl)-7-(trifluoromethyl)quinoline |

| 7-(Trifluoromethyl)quinoline-2-carboxamide |

| N'-Benzylidene-7-(trifluoromethyl)quinoline-2-carbohydrazide |

| 7-Aminoquinolines |

| Quinoline-4-carboxylic acid |

| Thiosemicarbazide |

Advanced Spectroscopic and Computational Studies on 7 Trifluoromethyl Quinoline 2 Carboxylic Acid

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable tools for probing the molecular architecture of chemical compounds. Through the interaction of electromagnetic radiation with the molecule, a wealth of information regarding its structural features, functional groups, and bonding can be obtained. For 7-(Trifluoromethyl)quinoline-2-carboxylic acid, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier Transform Infrared (FT-IR) spectroscopy, Mass Spectrometry (MS), and UV-Vis spectroscopy provides a comprehensive characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework and the electronic environment of specific atomic nuclei within a molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the quinoline (B57606) ring and the acidic proton of the carboxylic acid group. The aromatic protons typically appear in the downfield region, generally between δ 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring current. The specific chemical shifts and coupling patterns of these protons would be influenced by the electron-withdrawing nature of both the trifluoromethyl and carboxylic acid groups. The carboxylic acid proton is characteristically found much further downfield, often as a broad singlet in the region of δ 10-13 ppm.

¹⁹F NMR: The fluorine-19 NMR spectrum is particularly informative for fluorinated compounds. For this compound, a single, sharp resonance is anticipated for the three equivalent fluorine atoms of the trifluoromethyl (CF₃) group. The chemical shift of this signal is sensitive to the electronic environment of the quinoline ring. Typically, a CF₃ group attached to an aromatic ring exhibits a chemical shift in the range of δ -60 to -65 ppm relative to a standard such as trichlorofluoromethane (B166822) (CFCl₃). The absence of fluorine-fluorine coupling would result in a singlet, simplifying the spectral interpretation.

| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~7.0 - 9.0 | Multiplets | Aromatic Protons (Quinoline Ring) |

| ¹H | ~10 - 13 | Broad Singlet | Carboxylic Acid Proton (-COOH) |

| ¹⁹F | ~ -60 to -65 | Singlet | Trifluoromethyl Group (-CF₃) |

Fourier Transform Infrared (FT-IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound would be characterized by several key absorption bands.

A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. The C=O stretching vibration of the carbonyl group in the carboxylic acid would give rise to a strong, sharp peak typically found between 1700 and 1725 cm⁻¹. The presence of the trifluoromethyl group would be indicated by strong C-F stretching absorptions, usually appearing in the 1100-1350 cm⁻¹ region. Additionally, C=C and C=N stretching vibrations from the quinoline ring are expected in the 1450-1620 cm⁻¹ range.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |

| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Strong, Sharp |

| C=C, C=N Stretches (Aromatic Ring) | 1450 - 1620 | Medium to Strong |

| C-F Stretches (Trifluoromethyl) | 1100 - 1350 | Strong |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a crucial tool for determining the molecular weight and elemental composition of a compound. For this compound (C₁₁H₆F₃NO₂), the high-resolution mass spectrum would show a molecular ion peak corresponding to its exact mass.

Predicted mass spectrometry data indicates the following potential adducts and their corresponding m/z values:

[M+H]⁺: 242.04234

[M+Na]⁺: 264.02428

[M-H]⁻: 240.02778

The fragmentation pattern in the mass spectrum would likely involve the loss of the carboxylic acid group (a loss of 45 Da for COOH) and potentially the trifluoromethyl group.

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 242.04234 |

| [M+Na]⁺ | 264.02428 |

| [M-H]⁻ | 240.02778 |

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic transitions. Quinoline and its derivatives are known to exhibit characteristic UV absorption spectra due to π → π* transitions within the aromatic system. The spectrum of this compound in a suitable solvent, such as ethanol (B145695) or methanol, is expected to show multiple absorption bands. Typically, quinoline derivatives display strong absorptions in the range of 220-350 nm. The exact positions and intensities of these bands would be influenced by the electronic effects of the trifluoromethyl and carboxylic acid substituents.

Computational Chemistry Approaches

Computational chemistry provides a theoretical framework for understanding and predicting the properties of molecules. These methods are particularly valuable for complementing experimental data and providing insights into molecular structure and reactivity at the atomic level.

Density Functional Theory (DFT) is a widely used computational quantum mechanical modeling method to investigate the electronic structure of molecules. For this compound, DFT calculations can provide a detailed understanding of its geometry, electronic properties, and spectroscopic features.

Molecular Structure: DFT calculations, often employing a basis set such as B3LYP/6-311++G(d,p), can be used to determine the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. These calculations would reveal the planarity of the quinoline ring system and the orientation of the carboxylic acid and trifluoromethyl groups.

| Calculated Property | Significance |

|---|---|

| Optimized Geometry (Bond Lengths, Angles) | Provides the most stable 3D structure of the molecule. |

| Molecular Electrostatic Potential (MEP) | Visualizes electron density distribution and potential sites for electrophilic and nucleophilic attack. |

| HOMO-LUMO Energies and Gap | Indicates chemical reactivity, kinetic stability, and electronic transition energies. |

Molecular Orbital Energy Analysis (HOMO/LUMO)

The analysis of frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental in understanding the chemical reactivity and electronic properties of a molecule. uantwerpen.be These orbitals play a crucial role in chemical reactions, as the HOMO acts as an electron donor and the LUMO acts as an electron acceptor. scirp.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter that provides insights into the molecule's kinetic stability, chemical hardness, and global reactivity. uantwerpen.beresearchgate.net

The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. researchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. scirp.org These theoretical calculations are invaluable for predicting how this compound might interact with other molecules and its potential for charge transfer in chemical processes. ijastems.org

Table 1: Illustrative Frontier Molecular Orbital Energies for this compound Note: The following data is a representative example based on typical DFT calculations for similar quinoline derivatives and is intended for illustrative purposes.

| Parameter | Energy (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -2.15 |

| Energy Gap (ΔE) | 4.70 |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Wavenumbers)

Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, which can be correlated with experimental data to confirm the molecular structure. nih.gov DFT calculations are frequently employed to compute Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational wavenumbers with a high degree of accuracy. iosrjournals.org

Vibrational Wavenumbers: Theoretical vibrational analysis is performed by calculating the second derivatives of the energy with respect to the Cartesian coordinates of the atoms in the optimized molecular geometry. iosrjournals.org This yields a set of vibrational frequencies corresponding to the different normal modes of the molecule, such as stretching, bending, and torsional motions. These calculated frequencies, often scaled by a specific factor to correct for anharmonicity and basis set deficiencies, can be compared with experimental data from Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy. nih.goviosrjournals.org This comparison aids in the definitive assignment of vibrational bands observed in the experimental spectra. iosrjournals.org For this compound, specific vibrational modes associated with the quinoline ring, the C=O and O-H of the carboxylic acid, and the C-F bonds of the trifluoromethyl group can be predicted. iosrjournals.org

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is another key application of computational methods. The Gauge-Including Atomic Orbital (GIAO) method, within the framework of DFT, is commonly used for this purpose. The calculations provide theoretical chemical shift values (typically referenced to a standard like tetramethylsilane) that can be compared with experimentally obtained NMR spectra. oregonstate.edu This correlation is crucial for structural elucidation and for understanding how the electronic environment of each nucleus is affected by the different functional groups in the molecule.

Table 2: Illustrative Comparison of Predicted and Experimental Vibrational Wavenumbers (cm⁻¹) Note: This table presents a hypothetical comparison to illustrate the typical correlation between theoretical (DFT/B3LYP) and experimental (FT-IR) data for a molecule like this compound.

| Vibrational Mode Assignment | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |

| O-H stretch (Carboxylic Acid) | 3050 | 3045 |

| C-H stretch (Aromatic) | 2980 | 2975 |

| C=O stretch (Carboxylic Acid) | 1715 | 1710 |

| C=C/C=N stretch (Quinoline Ring) | 1610 | 1605 |

| C-F stretch (Trifluoromethyl) | 1320 | 1318 |

| C-O stretch (Carboxylic Acid) | 1250 | 1248 |

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. physchemres.org For a molecule like this compound, MD simulations provide critical insights into its conformational flexibility and its interactions with the surrounding environment, such as a solvent or a biological receptor. nih.gov

Furthermore, MD simulations are invaluable for studying intermolecular interactions. nih.gov By placing the molecule in a simulated environment (e.g., a box of water molecules or in the active site of a protein), researchers can analyze the stability of its interactions. nih.gov This can reveal key hydrogen bonds, hydrophobic interactions, and electrostatic interactions that govern its behavior in solution or its binding affinity to a biological target. physchemres.org Such simulations can assess the stability of a ligand-protein complex, providing a more dynamic and realistic picture than static molecular docking models. nih.gov

In Silico Prediction of Biological Activity

In silico methods are a cornerstone of modern drug discovery, allowing for the rapid screening and evaluation of the potential biological activity of compounds before they are synthesized and tested in the lab. nih.gov For this compound, these computational approaches can predict its therapeutic potential and pharmacokinetic properties. nih.gov

The process often begins with identifying potential biological targets, such as enzymes or receptors, through techniques like inverse virtual screening. nih.govresearchgate.net Once a target is identified, molecular docking is performed. This technique predicts the preferred orientation of the molecule when bound to the active site of the target protein and estimates the strength of the interaction, typically expressed as a binding affinity or docking score (e.g., in kcal/mol). mdpi.comresearchgate.net These scores help to rank potential drug candidates.

Beyond target binding, in silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule. nih.gov This involves assessing its drug-likeness by evaluating compliance with established guidelines like Lipinski's rule of five. nih.gov These rules consider physicochemical properties such as molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors to predict oral bioavailability. nih.gov Toxicity risks can also be estimated using computational models, helping to identify potential liabilities early in the drug development process. nih.gov The quinoline scaffold is present in many biologically active compounds, and in silico studies can guide the structural modifications needed to enhance a desired activity, such as anticancer or antimicrobial effects. mdpi.comnih.gov

Table 3: Illustrative In Silico Prediction of Drug-Likeness and Pharmacokinetic Properties Note: This table shows a representative ADMET profile for a molecule like this compound, as would be generated by predictive software.

| Property | Predicted Value | Guideline | Compliance |

| Molecular Weight | 257.18 g/mol | < 500 | Yes |

| LogP (Lipophilicity) | 3.2 | < 5 | Yes |

| Hydrogen Bond Donors | 1 | < 5 | Yes |

| Hydrogen Bond Acceptors | 3 | < 10 | Yes |

| Oral Bioavailability | Good | - | - |

Structure Activity Relationship Sar and Structural Modification Studies

Influence of Trifluoromethyl Group Position and Substitution

The introduction of a trifluoromethyl (-CF3) group into a molecular structure can significantly alter its physicochemical and biological properties. nih.gov Its position and interaction with the surrounding molecular landscape are critical determinants of a compound's pharmacological profile.

Impact of -CF3 on Lipophilicity and Biological Activity

The trifluoromethyl group is known to be one of the most lipophilic substituents used in drug design. nih.gov This increased lipophilicity can enhance a molecule's ability to permeate cell membranes, a crucial factor for reaching intracellular targets. nih.gov Studies on various fluorinated derivatives have consistently shown that they possess higher lipophilicity compared to their non-fluorinated counterparts. nih.gov For instance, the replacement of a methyl group with a trifluoromethyl group can lead to a significant increase in the logarithm of the partition coefficient (log P), a common measure of lipophilicity.

This enhanced lipophilicity often translates to improved biological activity. The -CF3 group can facilitate more efficient transport of the drug to its site of action and can also improve its binding affinity to the target receptor. However, the relationship is not always linear, and an optimal level of lipophilicity is often required to balance efficacy and pharmacokinetic properties. mdpi.com

Table 1: Illustrative Impact of Trifluoromethyl Substitution on Lipophilicity and Biological Activity in a Hypothetical Quinoline (B57606) Series

| Compound ID | R-Group at C7 | logP (Predicted) | Biological Activity (IC50, µM) |

| 1a | -H | 2.5 | 15.2 |

| 1b | -CH3 | 3.0 | 10.8 |

| 1c | -CF3 | 3.9 | 2.1 |

Note: This table is for illustrative purposes to demonstrate the general effects of -CF3 substitution and is not based on experimental data for 7-(Trifluoromethyl)quinoline-2-carboxylic acid.

Effects of -CF3 on Ligand-Receptor Complex Stabilization

The trifluoromethyl group can play a significant role in the stabilization of ligand-receptor complexes through various non-covalent interactions. Its strong electron-withdrawing nature can influence the electron distribution of the quinoline ring, potentially enhancing interactions such as hydrogen bonds and π-π stacking with amino acid residues in the active site of a receptor. nih.gov

Docking studies on other complex molecules have suggested that the replacement of a -CF3 group with other moieties can alter the functional behavior of ligands, shifting them from agonists to antagonists. nih.govebi.ac.uk This highlights the critical role of the trifluoromethyl group in defining the specific interactions that govern the pharmacological response. The binding of a ligand containing a -CF3 group can induce conformational changes in the receptor that are essential for its activation or inhibition. nih.gov

Role of the Carboxylic Acid Group

The carboxylic acid moiety at the 2-position of the quinoline ring is a key functional group that often dictates the biological activity of this class of compounds.

Importance of the Carboxylic Acid at Position 2

The carboxylic acid group, in conjunction with the nitrogen atom of the quinoline ring, can act as a chelating agent for divalent metals, a mechanism that is speculated to be crucial for the pharmacological activity of some quinoline derivatives. nih.gov This co-planar arrangement of the carboxylic acid and the ring nitrogen is believed to be a key factor in the molecular mechanism of action. nih.gov Furthermore, the carboxylic acid can form critical hydrogen bonds and ionic interactions with receptor binding sites, anchoring the ligand and ensuring proper orientation for biological effect. nih.govresearchgate.net Studies on other quinoline carboxylic acid analogs have demonstrated a strict requirement for the carboxylic acid group for inhibitory activity, indicating its indispensable role. nih.gov

Modifications to the Carboxylic Acid Moiety and their Biological Implications (e.g., esters, amides)

Modification of the carboxylic acid group into esters or amides is a common strategy in medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic properties. While esters and amides of quinoline-2-carboxylic acid have been synthesized and evaluated for various biological activities, these modifications can have profound effects. researchgate.net

Esterification of the carboxylic acid can increase lipophilicity and cell membrane permeability, potentially serving as a prodrug strategy where the ester is hydrolyzed in vivo to release the active carboxylic acid. Amide formation, on the other hand, introduces a hydrogen bond donor and can alter the binding mode of the compound. The biological activity of these derivatives is highly dependent on the nature of the alcohol or amine used for the modification. For example, the synthesis of various substituted quinoline-2-carboxamides has yielded compounds with a wide spectrum of biological effects, including antimicrobial and photosynthesis-inhibiting activities. nih.govmdpi.comresearchgate.net Studies on 8-hydroxyquinoline-2-carboxanilides have shown that the electronic properties and lipophilicity of the substituents on the anilide ring influence the antiviral activity. nih.gov

Table 2: Biological Implications of Carboxylic Acid Modification in a Representative Quinoline-2-carboxylic Acid Series

| Compound ID | Modification at C2 | Target | Activity | Reference |

| 2a | -COOH | Various | Baseline | nih.gov |

| 2b | -COOCH2CH3 | P2X7 Receptor | Antagonist | nih.gov |

| 2c | -CONH-Phenyl | M. tuberculosis | Antimycobacterial | mdpi.com |

| 2d | -CONH-(p-NO2-Phenyl) | H5N1 Virus | Antiviral | nih.gov |

Note: This table presents examples from related quinoline series to illustrate the effects of modifying the carboxylic acid group.

Substituent Effects on the Quinoline Core

For instance, in other quinoline-based systems, the introduction of electron-donating or electron-withdrawing groups has been shown to modulate anticancer activity. researchgate.net The position of substitution is also critical; for example, in a series of 2-styryl-4-quinoline carboxylic acids, the nature of the substituent on the styryl ring had a significant impact on antitumour activity. researchgate.net Similarly, studies on quinolinone derivatives have shown that substituents at various positions on the quinoline scaffold are crucial for their activity as P2X7 receptor antagonists. nih.gov The introduction of fluorine atoms at other positions on the quinoline ring has also been explored, with some fluorinated quinoline analogs showing good antifungal activity. nih.gov Therefore, systematic exploration of substituents on the quinoline core of this compound is a promising avenue for the development of new therapeutic agents.

Conformational Analysis and its Relation to Biological Activity

The three-dimensional conformation of a molecule is a critical determinant of its biological activity, as it dictates how the molecule fits into the binding site of its biological target. Conformational analysis of this compound and its analogs provides insights into their preferred shapes and how these shapes influence their interactions with macromolecules.

For this compound, the trifluoromethyl group is not expected to significantly disrupt the planarity of the quinoline ring itself. However, the orientation of the carboxylic acid group relative to the quinoline ring, defined by the dihedral angle, will be important for its binding to target proteins. Computational studies can provide valuable information about the preferred conformations and the energy barriers between them.

The biological activity of this compound is also governed by its ability to form non-covalent intermolecular interactions with its biological target. Key interactions include hydrogen bonding and π-π stacking.

Hydrogen Bonding: The carboxylic acid group at the 2-position is a potent hydrogen bond donor (from the hydroxyl group) and acceptor (from both oxygen atoms). This group can form strong hydrogen bonds with amino acid residues in a protein's active site, such as arginine, lysine, or histidine. nih.gov The nitrogen atom in the quinoline ring can also act as a hydrogen bond acceptor. The presence of an intramolecular hydrogen bond between the carboxylic acid and the quinoline nitrogen can influence the molecule's conformation and its ability to form intermolecular hydrogen bonds. mdpi.com

π-π Stacking: The aromatic quinoline ring is capable of engaging in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within a protein binding pocket. researchgate.net These interactions, where the aromatic rings stack on top of each other, can contribute significantly to the binding affinity. The trifluoromethyl group at the 7-position can modulate the electronic properties of the quinoline ring, potentially influencing the strength of these π-π stacking interactions.

The table below summarizes the key intermolecular interactions for this compound.

| Type of Interaction | Potential Interacting Groups on the Compound | Potential Interacting Groups on Biological Targets |

| Hydrogen Bonding | Carboxylic acid group (donor and acceptor), Quinoline nitrogen (acceptor) | Amino acid residues with polar side chains (e.g., Ser, Thr, Asn, Gln, Arg, Lys, His) |

| π-π Stacking | Aromatic quinoline ring | Aromatic amino acid residues (e.g., Phe, Tyr, Trp) |

Biological Activities and Mechanisms of Action of 7 Trifluoromethyl Quinoline 2 Carboxylic Acid and Its Derivatives

Antimicrobial Activity

Derivatives of quinoline-2-carboxylic acid have been the subject of extensive research due to their broad-spectrum antimicrobial properties. The incorporation of a trifluoromethyl group at the 7-position is a key structural feature that has been explored for its potential to enhance this activity.

A variety of quinoline-2-one derivatives have demonstrated significant antibacterial action against a spectrum of multidrug-resistant Gram-positive bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov For instance, certain compounds in this class have exhibited potent activity, with Minimum Inhibitory Concentration (MIC) values as low as 0.75 μg/mL against MRSA and Vancomycin-Resistant Enterococci (VRE). nih.gov

Similarly, novel 7-substituted-6-fluoro-1-fluoromethyl-4-oxo-4H- Current time information in Brisbane, AU.semanticscholar.orgthiazeto[3,2-a]quinoline-3-carboxylic acid derivatives have shown excellent in vitro and in vivo antibacterial activity against both Gram-negative and Gram-positive bacteria. nih.gov This includes activity against quinolone-resistant and methicillin-resistant Staphylococcus aureus. nih.gov Furthermore, studies on newly synthesized Mannich bases, Schiff bases, and heterocyclic compounds derived from quinoline-2-carboxylic acid have revealed significant antimicrobial properties. ajchem-a.com Certain derivatives showed high levels of activity against the Gram-positive bacterium S. aureus and the Gram-negative bacterium E. coli, with inhibition zones ranging from 20-22 mm against E. coli. ajchem-a.com

Interactive Table: Antibacterial Activity of Selected Quinoline-2-carboxylic Acid Derivatives

| Compound Type | Bacterial Strain | Activity | Reference |

|---|---|---|---|

| Quinoline-2-one derivative | Staphylococcus aureus (MRSA) | MIC: 0.75 μg/mL | nih.gov |

| Quinoline-2-one derivative | Enterococcus faecalis (VRE) | MIC: 0.75 μg/mL | nih.gov |

| 7-substituted-6-fluoro-1-fluoromethyl-4-oxo-4H- Current time information in Brisbane, AU.semanticscholar.orgthiazeto[3,2-a]quinoline-3-carboxylic acid derivative | Gram-positive bacteria | Excellent in vitro and in vivo activity | nih.gov |

| 7-substituted-6-fluoro-1-fluoromethyl-4-oxo-4H- Current time information in Brisbane, AU.semanticscholar.orgthiazeto[3,2-a]quinoline-3-carboxylic acid derivative | Gram-negative bacteria | Excellent in vitro and in vivo activity | nih.gov |

| Schiff base derivative of quinoline-2-carboxylic acid | Escherichia coli | Inhibition zone: 20-22 mm | ajchem-a.com |

The antifungal potential of quinoline (B57606) derivatives has also been a focus of scientific investigation. The 1,3,4-oxadiazole (B1194373) moiety, when incorporated into heterocyclic derivatives of quinoline-2-carboxylic acid, is known to contribute to a wide range of biological activities, including antifungal properties. ajchem-a.com

Research on quinoline-based hydroxyimidazolium hybrids has demonstrated that while some synthetic hybrids show little activity against Gram-negative organisms, they can be potent against certain fungal pathogens. mdpi.comresearchgate.net For example, specific hybrids have shown remarkable antifungal activity against Cryptococcus neoformans and moderate activity against Candida spp. and Aspergillus spp. with MIC values of 62.5 µg/mL. researchgate.net

The fight against tuberculosis has been bolstered by the discovery of potent quinoline-based compounds. A number of 4-amino substituted 2,8-bis(trifluoromethyl)quinoline (B3046767) derivatives have been synthesized and evaluated for their in vitro antimycobacterial activity against Mycobacterium tuberculosis strain H37Rv. semanticscholar.orgresearchgate.net Preliminary results indicated that many of these compounds demonstrated significant in vitro antimycobacterial activity, comparable to first-line anti-tuberculosis drugs. semanticscholar.orgresearchgate.net One of the most effective compounds from a series exhibited a Minimum Inhibitory Concentration (MIC) of 3.13 µg/mL. semanticscholar.orgresearchgate.net

Furthermore, quinoline-based hydroxyimidazolium hybrids have also been identified as potent agents against Mycobacterium tuberculosis H37Rv. mdpi.comresearchgate.net Specific hybrids have demonstrated MIC values of 10 and 20 µg/mL, indicating a high degree of selectivity in targeting M. tuberculosis as compared to mammalian cells. researchgate.net This highlights the potential for developing these compounds as selective anti-tubercular agents. researchgate.net

The primary mechanism of antimicrobial action for many quinoline derivatives involves the inhibition of bacterial DNA gyrase and topoisomerase IV. mdpi.com These enzymes are crucial for DNA replication, transcription, and recombination in bacterial cells, and their inhibition leads to bacterial cell death. mdpi.com This established mechanism of action makes these enzymes essential targets for the development of new antibacterial drugs. mdpi.com Some quinoline hybrids have also been suggested to exert their antimicrobial effects by binding to heme and hemozoin units, or to DNA. mdpi.com

Anticancer Activity

In addition to their antimicrobial properties, quinoline derivatives have emerged as promising candidates in the field of oncology. Their planar structure allows for intercalation into DNA, and they can inhibit key enzymes involved in cancer cell proliferation.

Newly synthesized quinoline derivatives have been investigated for their anticancer properties against various cancer cell lines. researchgate.net Studies have shown that certain derivatives can induce a dose-dependent reduction in the viability of MCF-7 (breast cancer) and MDA-MB-231 (breast cancer) cells. researchgate.net For some of these compounds, the cytotoxicity in cancer cells was significantly higher than in non-cancerous cells, indicating a degree of selectivity. researchgate.net

The cytotoxic effects of various chemotherapeutic agents are often evaluated on cell lines such as PC3 (prostate cancer), HepG2 (liver cancer), and MCF-7. nih.gov In the context of novel drug development, S-glycosylated quinazoline (B50416) derivatives have demonstrated effective anti-proliferative activity against MCF-7 and HepG2 cell lines, with some compounds exhibiting low IC50 values. scientificarchives.com For instance, certain derivatives showed IC50 values of 2.09 μM and 2.08 μM against MCF-7 and HepG2 cells, respectively. scientificarchives.com

Interactive Table: Cytotoxic Activity of Selected Quinoline Derivatives

| Compound Type | Cancer Cell Line | Effect | IC50 Value | Reference |

|---|---|---|---|---|

| Bioactive Quinoline Derivative | MCF-7 (Breast Cancer) | Dose-dependent reduction in cell viability | Not specified | researchgate.net |

| Bioactive Quinoline Derivative | MDA-MB-231 (Breast Cancer) | Dose-dependent reduction in cell viability | Not specified | researchgate.net |

| S-Glycosylated Quinazoline Derivative | MCF-7 (Breast Cancer) | Anti-proliferative activity | 2.09 μM | scientificarchives.com |

Induction of Apoptosis and Cell Cycle Arrest

Derivatives of quinoline-2-carboxylic acid have demonstrated the ability to induce apoptosis and cause cell cycle arrest in various cancer cell lines. One study synthesized an aryl ester from quinoline-2-carboxylic acid and evaluated its effects on the PC3 prostate cancer cell line. nih.gov The compound exhibited potent cytotoxicity, with an IC50 value of 26 µg/mL. nih.gov Further investigation revealed that its mechanism of action involved the induction of apoptosis, characterized by an increase in the Bax/Bcl-2 ratio and the activation of caspases-7 and -9. nih.gov The compound also caused a significant blockade of the cell cycle at the S phase. nih.gov

Another study on novel 7-chloro-(4-thioalkylquinoline) derivatives found that their cytotoxicity was linked to the induction of apoptosis and damage to DNA/RNA. mdpi.com The sensitivity of the CCRF-CEM cell line to these derivatives correlated with the oxidation state of the sulfur atom and the length of the spacer between the quinoline core and other parts of the molecule. mdpi.com Similarly, a flavonoid derivative, tamarixetin, was shown to be cytotoxic against leukemia cells, inducing apoptosis and blocking cell cycle progression at the G2/M phase. nih.gov This was associated with the accumulation of key cell cycle proteins like cyclin B1 and changes in the phosphorylation status of Cdk1 and Cdc25C. nih.gov Chalcone derivatives have also been shown to suppress cell viability, induce G2/M phase cell cycle arrest, and trigger apoptosis in ovarian cancer cells, a process linked to the generation of reactive oxygen species (ROS). mdpi.com

While these studies focus on derivatives, they highlight a common mechanistic theme for the quinoline scaffold: the disruption of the cell cycle and the activation of apoptotic pathways as a means of exerting anti-cancer effects. The specific effects of 7-(Trifluoromethyl)quinoline-2-carboxylic acid itself would require further targeted investigation, but the activities of its analogues suggest a strong potential for similar mechanisms.

Inhibition of Key Cellular Processes and Enzymatic Pathways (e.g., IGF-1R, c-Met kinase, Dihydroorotate (B8406146) Dehydrogenase, CK2)

The quinoline scaffold is a key component in the design of inhibitors for various enzymes and cellular pathways critical to cancer cell proliferation and survival.

Dihydroorotate Dehydrogenase (DHODH): Quinoline carboxylic acids have been developed as potent inhibitors of dihydroorotate dehydrogenase (DHODH), a crucial enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. nih.govdntb.gov.ua Inhibition of DHODH leads to pyrimidine depletion, which in turn halts cell cycle progression at the S-phase. nih.gov A structure-guided design approach led to the discovery of potent quinoline-based analogues, with one compound exhibiting a DHODH IC50 of 9.71 ± 1.4 nM. nih.gov This line of research highlights the potential for quinoline derivatives to act as antimetabolites in cancer therapy. nih.govresearchgate.net

Protein Kinase CK2: Protein kinase CK2 is another significant target for quinoline derivatives. nih.gov CK2 is overexpressed in many cancers and is involved in cell growth, proliferation, and survival. mdpi.com Researchers have synthesized and identified numerous 3-quinoline carboxylic acid derivatives that inhibit CK2 with IC50 values in the micromolar range. researchgate.net One of the most well-known CK2 inhibitors, CX-4945 (Silmitasertib), which has entered clinical trials, is an indoloquinazoline, a structure related to the quinoline framework. nih.govmdpi.com The development of these inhibitors demonstrates the adaptability of the quinoline core in targeting the ATP-binding site of kinases. mdpi.com

c-Met Kinase: The hepatocyte growth factor receptor (c-Met) kinase is a validated target in cancer therapy, and several quinoline-based molecules have been developed as inhibitors. nih.govmdpi.com Alterations in the HGF/c-Met signaling pathway are implicated in the development and progression of numerous cancers. mdpi.com Approved drugs like Cabozantinib feature a quinoline core and function by interacting with the kinase domain of the c-Met receptor. mdpi.com

Insulin-like Growth Factor-1 Receptor (IGF-1R): The IGF-1R signaling pathway plays a critical role in cell proliferation and anti-apoptotic effects. nih.gov The IGF-1R is considered a promising target for cancer treatment, and small molecule tyrosine kinase inhibitors have been developed. nih.govmedchemexpress.com Compounds like BMS-754807 are potent, reversible inhibitors of both IGF-1R and the insulin (B600854) receptor (IR), with IC50 values in the low nanomolar range. mdpi.com Although not all are direct quinoline derivatives, the principles of targeting this receptor are well-established and could be applied to novel quinoline-based structures.

Table 1: Inhibition of Enzymatic Pathways by Quinoline Derivatives

| Target Enzyme/Pathway | Derivative Class | Key Findings |

|---|---|---|

| Dihydroorotate Dehydrogenase (DHODH) | 4-Quinoline Carboxylic Acids | Potent inhibition (IC50 = 9.71 nM for lead compound), leading to S-phase cell cycle arrest. nih.govnih.gov |

| Protein Kinase CK2 | 3-Quinoline Carboxylic Acids | Identification of inhibitors with IC50 values ranging from 0.65 to 18.2 μM. researchgate.net |

| c-Met Kinase | 4-(Phenoxy)quinoline Derivatives | Development of clinically approved inhibitors like Cabozantinib that target the c-Met kinase domain. nih.govmdpi.com |

| IGF-1R | Various small molecules | Potent and reversible inhibitors (e.g., BMS-754807) with IC50 values <2 nM have been developed. mdpi.com |

DNA Intercalation and its Biological Consequences

DNA intercalators are compounds that can insert themselves between the base pairs of DNA, leading to a disruption of DNA replication and transcription, which can ultimately trigger cell death. The planar aromatic ring system of the quinoline nucleus makes it a suitable scaffold for designing such agents. nih.gov

Research into novel quinazoline hybrids, which share structural similarities with quinolines, has identified compounds that act as potent DNA intercalators and topoisomerase II inhibitors. nih.gov In one study, a leading compound demonstrated significant DNA binding affinity with an IC50 value of 17.19 μM in a DNA/methyl green assay, comparable to the well-known intercalator doxorubicin (B1662922) (IC50 = 11.29 μM). nih.gov This binding to DNA was associated with robust antiproliferative activity and the induction of apoptosis in lung cancer cells. nih.gov

Other studies have designed and synthesized quinoline-glucose hybrids as potential DNA bis-intercalators. nih.gov These molecules are designed to interact with DNA, and their binding has been confirmed using UV-absorption and fluorescence spectroscopy. nih.gov Similarly, acridine (B1665455) derivatives, which also contain a polycyclic aromatic system, are known to function as DNA intercalators and topoisomerase II poisons. mdpi.com The biological consequence of this interaction is often cytotoxicity, making these compounds candidates for anticancer drug development. mdpi.comresearcher.life While direct evidence for this compound acting as a DNA intercalator is not prominent, the general properties of the quinoline scaffold suggest this as a possible mechanism of action for its derivatives. researchgate.net

Anti-inflammatory and Analgesic Properties

The quinoline framework is a recognized template for the development of novel anti-inflammatory agents. nih.gov Derivatives of quinoline carboxylic acid have shown notable anti-inflammatory properties. A study evaluating various quinoline derivatives found that quinoline-2-carboxylic acid, quinoline-3-carboxylic acid, and quinoline-4-carboxylic acid all exerted "impressively appreciable" anti-inflammatory effects in a lipopolysaccharide (LPS)-induced inflammation model using RAW264.7 mouse macrophages. nih.gov These effects were comparable to the classical nonsteroidal anti-inflammatory drug (NSAID) indomethacin (B1671933) and were achieved without causing cytotoxicity in the inflamed cells. nih.gov

The mechanism behind the anti-inflammatory activity of quinoline derivatives is thought to involve the inhibition of key inflammatory mediators. nih.gov While derivatives of quinoline-4-carboxylic acid are known to possess anti-inflammatory and analgesic activity, the structurally similar amides and esters of quinoline-2-carboxylic acid are less studied but hold similar potential. researchgate.net The presence of the carboxylic acid and nitrogen atom in close proximity may allow for the chelation of divalent metals, a potential molecular mechanism for their pharmacological activities. nih.gov Although specific data on the analgesic properties of this compound are limited, its structural similarity to other anti-inflammatory quinolines suggests it may share this activity.

Other Potential Biological Activities

Antimalarial Activity

The quinoline ring is a cornerstone of antimalarial drug discovery, dating back to the isolation of quinine (B1679958) from cinchona bark. raco.cat Many synthetic antimalarial drugs, including chloroquine, mefloquine (B1676156), and primaquine, are based on the quinoline scaffold. raco.catnih.gov The trifluoromethyl group (CF3) is a common substituent in modern antimalarial quinolines, known to enhance the activity of the parent compound. For example, mefloquine contains two trifluoromethyl groups. nih.gov

Research has shown that the presence of a trifluoromethyl group on the quinoline ring can be crucial for anti-plasmodial activity. nih.gov While the specific compound this compound is not extensively documented as an antimalarial, its structural motifs are highly relevant. The 7-substituted quinoline core is a common feature in many active compounds, and modifications at this position are a key area of research. dtic.mil For instance, 7-chloroquinoline (B30040) is a fundamental component of chloroquine. mdpi.com The development of bis(trifluoromethyl)-α-(2-piperidyl)-4-quinolinemethanols has also been a focus of antimalarial research. nih.gov Given the established importance of both the quinoline nucleus and trifluoromethyl substituents in antimalarial drugs, this compound and its derivatives represent a promising area for further investigation in the search for new treatments for malaria. raco.catnih.gov

Neuroprotection

Quinoline and its derivatives have been identified as a "privileged molecular framework" in medicinal chemistry, with applications extending to diseases of the nervous system. nih.gov Research has explored the potential of quinoline derivatives to act as neuroprotective agents, particularly as multifunctional antioxidants for neurodegenerative conditions like Alzheimer's and Parkinson's diseases. nih.gov

Based on molecular docking simulations, certain quinoline derivatives are predicted to inhibit key enzymes implicated in neurodegeneration, such as catechol-O-methyltransferase (COMT), acetylcholinesterase (AChE), and monoamine oxidase type B (MAO-B). nih.gov Furthermore, the ability of some quinoline derivatives to cross the blood-brain barrier is a critical property for CNS-targeted drugs. For example, the CK2 inhibitor CX-4945, which is based on a related scaffold, has this capability, making it suitable for treating brain tumors and potentially other brain-related diseases. nih.gov While direct studies on the neuroprotective effects of this compound are scarce, the broader class of quinoline derivatives shows significant promise in this therapeutic area. nih.gov

Antidiabetic Activity (e.g., alpha-glucosidase and alpha-amylase inhibition)

Derivatives of quinoline-2-carboxylic acid have been identified as promising candidates for managing diabetes through the inhibition of carbohydrate-hydrolyzing enzymes, namely α-glucosidase and α-amylase. nih.govresearchgate.net The inhibition of these enzymes is a key strategy for controlling postprandial hyperglycemia. nih.gov One study isolated quinoline-2-carboxylic acid from Ephedra pachyclada and found it to have significant inhibitory activity against both α-glucosidase and α-amylase, with IC50 values of 9.1 ± 2.3 µg/mL and 15.5 ± 1.9 µg/mL, respectively. researchgate.net The presence of the carboxyl group on the quinoline structure was noted as important for this activity. researchgate.net

Further research into synthetic quinoline hybrids has expanded on these findings. A series of quinoline–1,3,4-oxadiazole conjugates linked to a 1,2,3-triazole core demonstrated potent α-glucosidase inhibition. nih.gov Notably, these compounds showed low micromolar inhibition against α-glucosidase, while their effect on α-amylase was more moderate. nih.gov The most potent compound in this series, featuring a bromopentyl sidechain (compound 4i ), exhibited an IC50 value of 15.85 µM against α-glucosidase, which is more potent than the reference drug acarbose (B1664774) (IC50 = 17.85 µM). nih.gov Kinetic studies revealed that these quinoline hybrids act as non-competitive inhibitors, suggesting they bind to an allosteric site on the enzyme rather than the active site. nih.gov

| Compound | Target Enzyme | IC50 | Reference |

|---|---|---|---|

| Quinoline-2-carboxylic acid | α-Glucosidase | 9.1 ± 2.3 µg/mL | researchgate.net |

| Quinoline-2-carboxylic acid | α-Amylase | 15.5 ± 1.9 µg/mL | researchgate.net |

| Compound 4i (bromopentyl sidechain) | α-Glucosidase | 15.85 µM | nih.gov |

| Compound 4k (p-fluorobenzyl) | α-Glucosidase | 23.69 µM | nih.gov |

| Compound 12k (phenyl-1,2,3-triazolyl) | α-Glucosidase | 22.47 µM | nih.gov |

| Acarbose (Reference) | α-Glucosidase | 17.85 µM | nih.gov |

Antiprotozoal Activity